2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19010086
InChI: InChI=1S/C12H10ClN5/c1-18-6-8(9-4-5-15-12(14)16-9)7-2-3-10(13)17-11(7)18/h2-6H,1H3,(H2,14,15,16)
SMILES:
Molecular Formula: C12H10ClN5
Molecular Weight: 259.69 g/mol

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

CAS No.:

Cat. No.: VC19010086

Molecular Formula: C12H10ClN5

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- -

Specification

Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
IUPAC Name 4-(6-chloro-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C12H10ClN5/c1-18-6-8(9-4-5-15-12(14)16-9)7-2-3-10(13)17-11(7)18/h2-6H,1H3,(H2,14,15,16)
Standard InChI Key ZJXCJAOQQQGDPX-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1N=C(C=C2)Cl)C3=NC(=NC=C3)N

Introduction

2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a chloro-pyrrolo group, enhancing its potential for various scientific applications, particularly in medicinal chemistry. This compound is classified as a heterocyclic aromatic amine, with a structure that includes both pyrimidine and pyrrolo components, making it a member of the broader category of nitrogen-containing heterocycles prevalent in pharmaceuticals.

Synthesis Methods

The synthesis of 2-Pyrimidinamine derivatives typically involves aromatic nucleophilic substitution reactions. A common synthetic route involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation. This method enhances reaction efficiency and yield by allowing rapid heating and minimizing by-product formation compared to traditional heating methods.

Biological Activities and Applications

Compounds in this class are known for significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. Some pyrimidine derivatives have shown inhibitory activity against β-glucuronidase, an enzyme linked to various metabolic processes.

Research Findings and Potential Applications

Research on similar compounds has shown promising results in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for antiangiogenic and antitumor activities . The unique structure of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, with its specific combination of functional groups, may confer unique biological activities compared to its analogs, particularly in inhibiting FGFRs effectively due to its specific halogen substitution pattern.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-. For example:

Compound NameMolecular FormulaKey Features
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineC12H12N6Selective inhibitor of protein kinase B
4-(6-Bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamineC13H12BrN5OContains bromine instead of chlorine
4-(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamineC11H9FN5Fluorine substituent enhances reactivity

These compounds highlight the diversity of pyrimidine derivatives and their potential applications in medicinal chemistry.

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